Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, a dioxo-phenylpropyl group, and a 3-methylbutyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester typically involves the esterification of benzoic acid derivatives with 3-methylbutanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps, such as distillation or recrystallization, to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dioxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzoic acid moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydroxyl derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester
- Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester
- Benzoic acid, 3-amino-, 2-methylbutyl ester
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, 3-methylbutyl ester is unique due to its specific ester group (3-methylbutyl) and the presence of the dioxo-phenylpropyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61580-30-1 |
---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methylbutyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C21H23NO4/c1-15(2)12-13-26-21(25)17-10-6-7-11-18(17)22-20(24)14-19(23)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,22,24) |
InChI Key |
XCCMKJIQBAFGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.